molecular formula C17H26N2O2S B2713208 2-Cyclopentyl-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone CAS No. 1396880-22-0

2-Cyclopentyl-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone

Cat. No.: B2713208
CAS No.: 1396880-22-0
M. Wt: 322.47
InChI Key: XYQFSCQHSXBBNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopentyl-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone is a synthetic small molecule of interest in medicinal chemistry and drug discovery, designed by integrating privileged pharmacophoric motifs. The compound features a piperazine core, a heterocycle extensively utilized in FDA-approved therapeutics to fine-tune pharmacokinetic properties and serve as a conformational scaffold for target engagement . The pendant cyclopentyl group is a common hydrophobic element used to mimic steric constraints and enhance membrane permeability, a strategy observed in modulators for receptors like the histamine H3 receptor . Furthermore, the 2-hydroxy-2-(thiophen-2-yl)ethyl substituent introduces a chiral center and a thiophene heterocycle, which is a frequent component in bioactive compounds acting as soluble guanylate cyclase activators and other therapeutic agents . This specific molecular architecture suggests potential utility as a key intermediate or a novel chemical entity for researching central nervous system (CNS) targets, G-protein-coupled receptors (GPCRs), or enzymes where the piperazine moiety often mediates critical binding interactions . Researchers can employ this compound to probe new structure-activity relationships, develop targeted screening libraries, or investigate pathways involving biogenic amine receptors. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

2-cyclopentyl-1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S/c20-15(16-6-3-11-22-16)13-18-7-9-19(10-8-18)17(21)12-14-4-1-2-5-14/h3,6,11,14-15,20H,1-2,4-5,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQFSCQHSXBBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCN(CC2)CC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the piperazine derivative. The key steps include:

    Formation of the Piperazine Derivative: This involves the reaction of piperazine with an appropriate alkylating agent to introduce the thiophene moiety.

    Cyclopentyl Group Introduction: The cyclopentyl group is introduced via a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the intermediate with an ethanone derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-Cyclopentyl-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiophene moiety may contribute to the compound’s binding affinity and specificity. The overall effect is mediated through pathways involving receptor activation or inhibition, leading to downstream biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the Piperazine Core

Thiophene vs. Other Heteroaromatic Groups
  • Compound 22 (MK47): 2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone replaces the cyclopentyl group with a para-trifluoromethylphenyl moiety. The trifluoromethyl group enhances electron-withdrawing properties and metabolic stability compared to the cyclopentyl group .
  • Compound 21 (MK37) : Features a pyridine ring instead of thiophene, altering electronic properties and hydrogen-bonding capacity .
Hydroxyethyl vs. Alkyl Chains
  • Compound 14 (MK45) : Includes a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group, demonstrating how halogenation and bulkier substituents impact steric hindrance .

Cyclopentyl vs. Cyclohexyl Substituents

Structure-Activity Relationship (SAR) Insights

  • Thiophene Ring : Essential for π-π stacking interactions; replacement with pyridine (e.g., Compound 21) reduces aromaticity and alters binding .
  • Cyclopentyl vs. Aromatic Groups : Cyclopentyl provides a balance of lipophilicity and conformational flexibility, whereas para-substituted aryl groups (e.g., trifluoromethylphenyl in MK47) improve metabolic stability .

Biological Activity

2-Cyclopentyl-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone, often referred to as a derivative of piperazine, is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₈H₂₃N₃O₂S
  • Molecular Weight : 325.47 g/mol
  • CAS Number : 15421-88-2

The structure features a cyclopentyl group, a piperazine ring, and a thiophenyl moiety, which are known to influence its biological interactions.

Research indicates that compounds with similar structures often exhibit various biological activities such as:

  • Anticancer Activity : Compounds with piperazine and thiophene groups have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that modifications in the piperazine ring can enhance cytotoxic effects against several cancer cell lines.
  • Neurotransmitter Modulation : The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, particularly those involved in mood regulation and anxiety.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various cancer cell lines. The following table summarizes some key findings:

Cell LineIC₅₀ (μM)Mechanism of Action
MCF-70.65Induction of apoptosis via caspase activation
A5491.54Cell cycle arrest at G1 phase
HCT1162.41Activation of p53 signaling pathway

These results indicate that the compound exhibits significant anticancer properties, particularly against breast and lung cancer cell lines.

Case Studies

  • Case Study on MCF-7 Cells : A study investigated the effects of the compound on MCF-7 cells, revealing that it not only inhibited cell growth but also triggered apoptosis through increased caspase activity. Flow cytometry analysis confirmed that the compound caused G1 phase arrest, indicating a halt in the cell cycle progression.
  • Neuroprotective Effects : Another study focused on the neuroprotective properties of similar compounds containing the thiophene group. It was found that these compounds could potentially mitigate oxidative stress in neuronal cells, suggesting a role in treating neurodegenerative diseases.

Research Findings

Recent literature supports these findings by demonstrating that structural modifications can lead to enhanced biological activity. For instance:

  • Hydrophobic Interactions : Molecular docking studies revealed that derivatives with aromatic rings exhibit strong hydrophobic interactions with target proteins, similar to established drugs like Tamoxifen.
  • Antioxidant Activity : Compounds derived from piperazine have also been noted for their antioxidant properties, which may contribute to their therapeutic potential in various conditions.

Q & A

Q. What are the critical synthetic steps and reaction conditions for preparing 2-Cyclopentyl-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone?

The synthesis involves multi-step organic reactions, including functionalization of the piperazine core, introduction of the thiophene-cyclopropane moiety, and cyclopentyl group coupling. Key steps include:

  • Piperazine alkylation : Controlled coupling of 2-hydroxy-2-(thiophen-2-yl)ethyl groups to piperazine under inert atmosphere (N₂/Ar) to prevent oxidation .
  • Cyclopentyl ketone formation : Use of polar aprotic solvents (e.g., DMF) to enhance nucleophilicity during cyclopentylthio group attachment .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate intermediates and final products .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of substituents on piperazine and thiophene moieties .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC : Quantifies purity (>95% typically required for pharmacological studies) .
  • X-ray crystallography (if crystals are obtainable): Resolves stereochemistry and confirms spatial arrangement of functional groups .

Q. What structural features contribute to its potential biological activity?

  • Piperazine moiety : Facilitates receptor binding via hydrogen bonding and hydrophobic interactions, common in CNS-targeting compounds .
  • Thiophene-cyclopropane group : Enhances metabolic stability and modulates electron density for enzyme inhibition (e.g., kinase targets) .
  • Hydroxyethyl side chain : May interact with hydrophilic pockets in biological targets, influencing selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

  • Temperature control : Lowering reaction temperature (e.g., 0–5°C) reduces side reactions during cyclopentylthio group attachment .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in thioether formation .
  • Solvent optimization : Switching from THF to DCE (dichloroethane) enhances solubility of hydrophobic intermediates .

Q. What methodologies resolve discrepancies in spectral data during structural confirmation?

  • Comparative analysis : Cross-validate NMR data with structurally similar compounds (e.g., piperazine-thiophene derivatives) from PubChem .
  • Isotopic labeling : Use deuterated solvents or ¹³C-labeled reagents to clarify ambiguous peaks in complex spectra .
  • Computational modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts, aiding assignment .

Q. What in vitro assays are recommended to evaluate its pharmacological activity?

  • Enzyme inhibition assays : Test against serine/threonine kinases (e.g., PKA, PKC) using fluorescence-based ADP-Glo™ kits .
  • Receptor binding studies : Radioligand displacement assays (e.g., for 5-HT₁A or dopamine receptors) with HEK293 cells expressing target receptors .
  • Cytotoxicity profiling : MTT assays on primary neurons or glioblastoma cell lines to assess therapeutic index .

Q. How can researchers address batch-to-batch variability in biological activity?

  • Strict QC protocols : Implement HPLC-MS for every batch to ensure consistent purity and stereochemical integrity .
  • Bioactivity normalization : Express activity as a percentage relative to a reference inhibitor (e.g., staurosporine for kinase assays) .
  • Statistical analysis : Use ANOVA to identify outliers and correlate impurities (e.g., unreacted intermediates) with reduced potency .

Data Contradiction and Validation

Q. How should conflicting results in enzyme inhibition assays be interpreted?

  • Dose-response curves : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm IC₅₀ values .
  • Off-target screening : Use panels like Eurofins’ SelectScreen® to rule out non-specific binding to unrelated kinases .
  • Crystallographic studies : Resolve ligand-enzyme co-crystal structures to verify binding mode and active-site interactions .

Q. What strategies mitigate oxidative degradation during storage?

  • Lyophilization : Store as a lyophilized powder under argon to minimize hydrolysis of the hydroxyethyl group .
  • Antioxidant additives : Include 0.1% BHT (butylated hydroxytoluene) in DMSO stock solutions .
  • Stability monitoring : Use accelerated stability studies (40°C/75% RH) with HPLC to track degradation over time .

Methodological Resources

  • Synthetic protocols : Refer to multi-step procedures for analogous piperazine-thiophene compounds .
  • Analytical workflows : Detailed NMR and MS parameters in PubChem entries .
  • Bioassay guidelines : Standardized methods from journals like Bioorganic & Medicinal Chemistry Letters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.